![molecular formula C25H26N2O2S B397476 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B397476.png)
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core linked to phenoxyethyl and dimethylphenoxyethyl groups through a sulfanyl bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzimidazole with 2-(3,4-dimethylphenoxy)ethyl bromide and 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole core and phenoxyethyl groups. These interactions may modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 2-(4-Chlorophenyl)ethylamine
Uniqueness
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the combination of a benzimidazole core with phenoxyethyl and dimethylphenoxyethyl groups linked by a sulfanyl bridge. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C25H26N2O2S |
|---|---|
Poids moléculaire |
418.6g/mol |
Nom IUPAC |
2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C25H26N2O2S/c1-19-12-13-22(18-20(19)2)29-16-17-30-25-26-23-10-6-7-11-24(23)27(25)14-15-28-21-8-4-3-5-9-21/h3-13,18H,14-17H2,1-2H3 |
Clé InChI |
SZEXCOKUCBTCIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


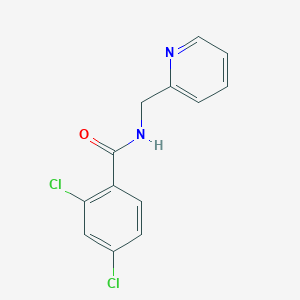

![2-(2-ethoxyphenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B397398.png)
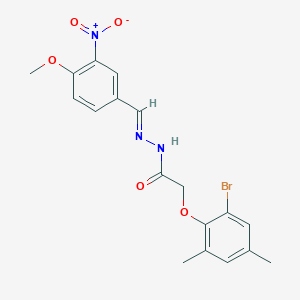
![2-methoxy-4-[(E)-(2-{[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B397402.png)

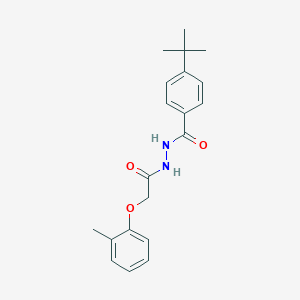
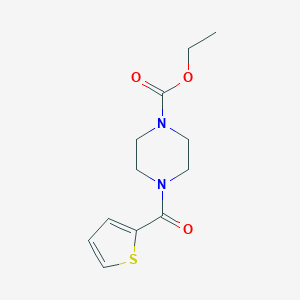
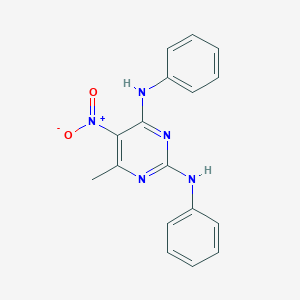
![2-{[(2-Methylphenoxy)acetyl]amino}benzamide](/img/structure/B397409.png)

![4-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B397412.png)
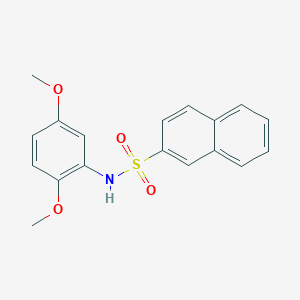
![5-(3,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B397417.png)
